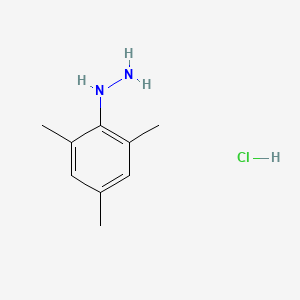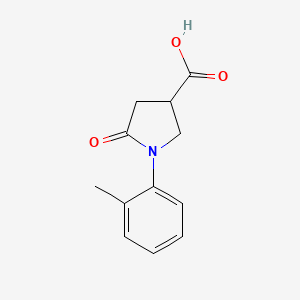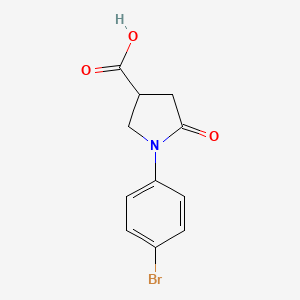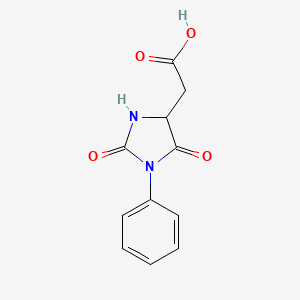
2,4,6-三甲基苯基肼盐酸盐
描述
The provided data does not directly discuss 2,4,6-Trimethylphenylhydrazine hydrochloride but offers insights into related compounds and their chemical behavior. The first paper discusses the synthesis of 4,4,6-trimethyl-2-arylamino-4H-1,3-thiazines, which are structurally related to phenylhydrazine derivatives. These compounds are synthesized through a reaction involving isothiocyanates and substituted anilines, followed by intramolecular rearrangement . The second paper examines a Schiff base compound synthesized from a condensation reaction involving a hydrazine derivative, which is relevant to the study of phenylhydrazine compounds .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. In the first paper, the synthesis of thiazine derivatives starts with the reaction of 2-isothiocyano-2-methyl-4-pentanone with substituted anilines to form tetrahydropyrimidine-thiones, which are then rearranged into thiazines upon heating with hydrochloric acid . This suggests that similar synthetic routes could be explored for 2,4,6-Trimethylphenylhydrazine hydrochloride, potentially involving a cyclization step and the use of hydrochloric acid for rearrangement.
Molecular Structure Analysis
While the exact molecular structure of 2,4,6-Trimethylphenylhydrazine hydrochloride is not discussed, the papers provide insights into the structural analysis of related compounds. The first paper implies that the structure and tautomerism of aminothiazines were studied, which could be relevant for understanding the structural dynamics of phenylhydrazine derivatives . The second paper uses density functional theory (DFT) to analyze the vibrational and electronic spectra, molecular orbitals, and electrostatic potential of a Schiff base, which could inform the molecular structure analysis of 2,4,6-Trimethylphenylhydrazine hydrochloride .
Chemical Reactions Analysis
The chemical reactions of related compounds involve intramolecular rearrangements and condensation reactions. The first paper describes a rearrangement reaction that is crucial for the synthesis of thiazine derivatives . The second paper details the synthesis of a Schiff base through a condensation reaction, which is a common reaction type for hydrazine derivatives . These reactions could be indicative of the types of chemical transformations that 2,4,6-Trimethylphenylhydrazine hydrochloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Trimethylphenylhydrazine hydrochloride can be inferred from the properties of related compounds. The second paper provides a comprehensive analysis of the Schiff base's properties, including HOMO-LUMO gap, molecular electrostatic potential, and reactivity parameters . These properties are essential for understanding the reactivity and interaction of the compound with biological molecules. The narrow frontier orbital gap indicates high chemical reactivity, which could also be a characteristic of 2,4,6-Trimethylphenylhydrazine hydrochloride.
科学研究应用
研究中的肿瘤诱导
- 肿瘤发生性研究:与2,4,6-三甲基苯基肼盐酸盐相关的三甲基肼盐酸盐已被用于研究中诱导瑞士小鼠的肿瘤。它已经表明能够在血管、肺部和肾脏中诱导肿瘤,从而为研究实验动物中肿瘤发生性提供了一个模型(Nagel et al., 1976)。
分析化学
- 气相色谱和醛酮的检测:2,4,6-三甲基苯基肼的衍生物,2,4,6-三氯苯基肼,已被用于一种新的气相色谱-电子捕获检测方法,用于确定大气中的醛酮。这展示了它在环境监测和分析化学中的应用(Lehmpuhl & Birks, 1996)。
化学合成
- 取代2-氨基联苯的合成:包括与2,4,6-三甲基苯基肼盐酸盐在结构上相关的芳基肼盐酸盐已被用于合成取代的2-氨基联苯。这个过程涉及双相自由基芳基化反应,使用空气中的二氧化碳,突显了它在有机合成中的作用(Hofmann et al., 2014)。
废水处理研究
- 苯基肼盐酸盐废水处理:已对含有苯基肼盐酸盐的废水进行了处理研究,这是杀虫剂和药品生产中的中间体。综合处理方法可能与2,4,6-三甲基苯基肼盐酸盐等相关化合物相关,使用了树脂吸附和芬顿氧化(Bao Xi-zhi, 2013)。
肽合成
- 肽合成:L-天冬氨酸和L-谷氨酸的2,4,6-三甲基苯基酯,与2,4,6-三甲基苯基肼盐酸盐在结构上相似,已被合成并用于肽合成。这表明了它在合成复杂生物分子中的潜在应用(Stewart, 1967)。
抗菌活性研究
- 抗菌活性:使用与2,4,6-三甲基苯基肼盐酸盐在结构上相关的化合物合成的新型1,4-二氢吡啶衍生物已被筛选用于抗革兰氏阳性和阴性细菌的抗菌活性,展示了它在开发新的抗菌剂中的潜在用途(Abu-Melha, 2013)。
安全和危害
2,4,6-Trimethylphenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .
未来方向
属性
IUPAC Name |
(2,4,6-trimethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-6-4-7(2)9(11-10)8(3)5-6;/h4-5,11H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPCULNJGZRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylphenylhydrazine hydrochloride | |
CAS RN |
76195-82-9, 24006-09-5 | |
| Record name | 2,4,6-Trimethylphenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,4,6-trimethylphenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)










![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)